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Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. The histone
acetyltransferases CREB-binding protein (CBP) and its paralog p300 are critical transcriptional
coactivators that have emerged as promising therapeutic targets in various cancers, including
AML. JET-209 is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC)
designed to induce the degradation of CBP and p300. This technical guide provides an in-
depth overview of JET-209's mechanism of action, preclinical efficacy in AML models, and
detailed experimental protocols to facilitate further research and development.

Introduction to JET-209

JET-209 is a heterobifunctional molecule that simultaneously binds to the von Hippel-Lindau
(VHL) E3 ubiquitin ligase and the bromodomain of CBP/p300. This ternary complex formation
facilitates the polyubiquitination of CBP and p300, marking them for proteasomal degradation.
By depleting the cellular levels of these essential coactivators, JET-209 disrupts oncogenic
transcriptional programs that drive AML cell proliferation and survival.

Mechanism of Action: PROTAC-Mediated
Degradation of CBP/p300
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JET-209 functions as a molecular bridge, bringing CBP/p300 into proximity with the E3
ubiquitin ligase machinery. This induced proximity leads to the transfer of ubiquitin molecules to
lysine residues on the surface of CBP/p300. The resulting polyubiquitin chain is recognized by
the 26S proteasome, which then proteolytically degrades the target proteins. The degradation
of CBP/p300 leads to a downstream suppression of oncogenes such as MYC and MYB.[1]
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Caption: Mechanism of action of JET-209 as a CBP/p300 PROTAC degrader.

Quantitative Data
In Vitro Degradation Efficacy
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JET-209 induces potent and rapid degradation of CBP and p300 in the RS4;11 leukemia cell
line.[2][3]

. . Treatment
Cell Line Target Protein DC50 (nM) Dmax .
Time
RS4;11 CBP 0.05 >95% 4 hours
RS4;11 p300 0.2 >95% 4 hours

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

In Vitro Anti-proliferative Activity

JET-209 demonstrates potent anti-proliferative activity across multiple acute leukemia cell

lines.[1]
Cell Line IC50 (nM)
MV4;11 0.04
RS4;11 0.1
HL-60 0.54
MOLM-13 2.3

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy

In xenograft models of AML, JET-209 effectively depletes CBP/p300 proteins and inhibits tumor
growth.[1]
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Dosage and
Xenograft Model o . Outcome
Administration

Effective depletion of

RS4;11 1-3 mg/kg, i.p., single dose ]
CBP/p300 in tumors.

Strong tumor growth inhibition

RS4;11 and MV4;11 0.3-3 mg/kg, i.p., for 2 weeks
(81% at 3 mg/kg).

I.p.: Intraperitoneal.

Experimental Protocols
Western Blot for CBP/p300 Degradation

This protocol is for assessing the degradation of CBP and p300 proteins in AML cells following
treatment with JET-209.

e Cell Culture and Treatment:

o Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

o Seed cells at a density of 1 x 10”6 cells/mL in 6-well plates.

o Treat cells with varying concentrations of JET-209 (e.g., 0.01 nM to 100 nM) or DMSO as
a vehicle control for 4 hours.

e Protein Extraction:

[e]

Harvest cells by centrifugation at 300 x g for 5 minutes.

o

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

[¢]

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at

[e]

4°C to pellet cell debris.
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o

Collect the supernatant containing the protein lysate.

e Protein Quantification:

o

Determine the protein concentration of each lysate using a BCA protein assay kit
according to the manufacturer's instructions.

e SDS-PAGE and Western Blotting:

o

Denature 20-30 pug of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins on an 8% SDS-polyacrylamide gel.
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against CBP, p300, and a loading control
(e.g., GAPDH or B-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection
system.
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Caption: Experimental workflow for Western Blot analysis.
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Cell Viability Assay (MTT or CellTiter-Glo)

This protocol is for determining the anti-proliferative effect of JET-209 on AML cell lines.

Cell Seeding:

o Seed AML cells (e.g., MV4;11, RS4;11, HL-60, MOLM-13) in a 96-well plate at a density of
5,000-10,000 cells per well in 100 pL of complete culture medium.

e Compound Treatment:

o Prepare serial dilutions of JET-209 in culture medium.

o Add the diluted compound to the wells to achieve final concentrations ranging from
picomolar to micromolar. Include a vehicle control (DMSO).

¢ |ncubation:

o Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

 Viability Measurement (MTT Assay Example):

[¢]

Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

[e]

[e]

Add 100 pL of solubilization buffer (e.g., 10% SDS in 0.01 M HCI) to each well and mix
thoroughly to dissolve the formazan crystals.

[e]

Measure the absorbance at 570 nm using a microplate reader.

e Data Analysis:

o Calculate the percentage of cell viability relative to the vehicle control.

o Plot the cell viability against the log of the drug concentration and determine the IC50
value using non-linear regression analysis.
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AML Xenograft Mouse Model

This protocol is for evaluating the in vivo efficacy of JET-209.
e Animal Model:

o Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
e Cell Implantation:

o Subcutaneously or intravenously inject RS4;11 or MV4;11 cells into the mice. For
subcutaneous models, inject 5-10 x 1076 cells in a mixture of PBS and Matrigel.

e Tumor Growth and Treatment:

o Monitor tumor growth by caliper measurements (for subcutaneous models) or
bioluminescence imaging (for systemic models).

o When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

o Administer JET-209 (e.g., 0.3-3 mg/kg) or vehicle control via intraperitoneal injection
according to the desired schedule (e.g., daily for 2 weeks).

» Efficacy Evaluation:
o Monitor tumor volume, body weight, and overall health of the mice throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic
analysis (e.g., Western blot for CBP/p300 levels).

o Ethical Considerations:

o All animal experiments must be conducted in accordance with institutional guidelines and
approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion
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JET-209 is a highly potent and efficacious PROTAC degrader of CBP and p300 with significant
preclinical activity in AML models. Its ability to induce the degradation of these key
transcriptional coactivators leads to the suppression of oncogenic signaling pathways and
potent anti-tumor effects. The data and protocols presented in this guide provide a solid
foundation for further investigation into the therapeutic potential of JET-209 for the treatment of
acute myeloid leukemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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